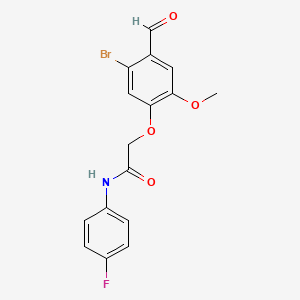

![molecular formula C7H13NO3 B2825282 [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol CAS No. 1821519-34-9](/img/structure/B2825282.png)

[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

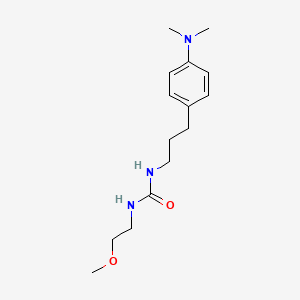

“[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol” is a chemical compound with the CAS Number: 1821519-34-9 . It’s available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The IUPAC Name for this compound is ®- (1,4-dioxa-7-azaspiro [4.4]nonan-8-yl)methanol . The InChI Code is 1S/C7H13NO3/c9-4-6-3-7 (5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.19 . It’s stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Aplicaciones Científicas De Investigación

Photochemical Transformations

- A novel photochemical transformation was discovered where methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol yields four β-lactam compounds, demonstrating the compound's role in generating new molecular structures through unique photoreactions (Marubayashi et al., 1992).

Enantioselective Catalysis

- The compound serves as a catalyst in the enantioselective epoxidation of α,β-enones, offering a pathway to produce epoxides with high yields and enantioselectivities, showcasing its application in asymmetric synthesis (Lu et al., 2008).

Synthetic Chemistry

- It plays a crucial role in the synthesis of complex molecules, such as the first total synthesis of (-)-AL-2, by facilitating intramolecular acetalization and construction of core frameworks in natural product synthesis (Miyakoshi & Mukai, 2003).

- The compound is involved in the synthesis of 1,4-dioxaspiro novel compounds from oleic acid, demonstrating its potential as a precursor in the development of biolubricants, which emphasizes its importance in sustainable chemistry applications (Kurniawan et al., 2017).

Material Science

- In material science, a calix[4]arene-based polymer incorporating the compound showed high efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines, indicating its utility in environmental remediation and purification processes (Akceylan et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHAUHCKJCDDM-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(NC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(O1)C[C@@H](NC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)

![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)

![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)